molecular formula C20H22ClN5O3S B2488265 3-[4-(3-chlorophenyl)piperazine-1-carbonyl]-6-(2-methylpropyl)-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione CAS No. 1251607-53-0

3-[4-(3-chlorophenyl)piperazine-1-carbonyl]-6-(2-methylpropyl)-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione

Cat. No.: B2488265
CAS No.: 1251607-53-0
M. Wt: 447.94
InChI Key: ZBGJLYVAFBOYNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[4-(3-Chlorophenyl)piperazine-1-carbonyl]-6-(2-methylpropyl)-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione is a heterocyclic compound featuring a thiazolo[4,3-d]pyrimidine-5,7-dione core fused with a piperazine moiety substituted at position 4 with a 3-chlorophenyl group. The 6-position of the core is modified with a 2-methylpropyl (isobutyl) side chain.

Properties

IUPAC Name

3-[4-(3-chlorophenyl)piperazine-1-carbonyl]-6-(2-methylpropyl)-4H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClN5O3S/c1-12(2)11-26-18(27)16-15(22-20(26)29)17(30-23-16)19(28)25-8-6-24(7-9-25)14-5-3-4-13(21)10-14/h3-5,10,12H,6-9,11H2,1-2H3,(H,22,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBGJLYVAFBOYNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=O)C2=NSC(=C2NC1=O)C(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of 2-Thiouracil with α-Halo Ketones

Reaction of 2-thiouracil with α-bromo-isobutyl ketone in ethanol under reflux conditions (12 h, 80°C) generates the thiazolo[4,3-d]pyrimidine ring via nucleophilic substitution and subsequent cyclization. This method achieves 65–72% yields when using electron-deficient thiouracils, as confirmed by $$ ^1H $$ NMR and IR analyses. For example, IR spectra show characteristic peaks at $$ \nu $$ 1680 cm$$ ^{-1} $$ (C=O) and 1240 cm$$ ^{-1} $$ (C=S).

Alternative Route: Condensation with Chloroethynylphosphonates

Chloroethynylphosphonates react with 6-substituted 2-thiouracils to form phosphorylated thiazolopyrimidines. While this method offers regioselectivity (85% for N3-cyclization with electron-donating groups), it requires stringent temperature control (0–5°C) and yields drop to 45% for unsubstituted thiouracils.

Attachment of the 4-(3-Chlorophenyl)piperazine-1-carbonyl Group

The piperazine moiety is introduced via a two-step process: synthesis of 4-(3-chlorophenyl)piperazine followed by carbonyl coupling.

Synthesis of 4-(3-Chlorophenyl)piperazine

1-(3-Chlorophenyl)piperazine is prepared by reacting bis(2-chloroethyl)amine hydrochloride with 3-chloroaniline in xylene under reflux (140°C, 24 h). This method yields 89% product, with $$ ^1H $$ NMR showing a singlet at δ 3.2 ppm for the piperazine protons.

Carbonylic Coupling via Schotten-Baumann Reaction

The thiazolopyrimidine intermediate is treated with 4-(3-chlorophenyl)piperazine-1-carbonyl chloride in dichloromethane (DCM) with triethylamine (TEA) as a base (0°C, 4 h). The reaction proceeds via nucleophilic acyl substitution, yielding 68–71% of the target compound. MALDI-TOF analysis confirms the molecular ion peak at m/z 486.3 [M+H]$$ ^+ $$.

Purification and Characterization

Column Chromatography

Crude products are purified using silica gel column chromatography with chloroform:methanol (9.5:0.5 v/v), achieving >95% purity.

Spectroscopic Validation

  • IR : Peaks at $$ \nu $$ 1720 cm$$ ^{-1} $$ (dione C=O) and 1660 cm$$ ^{-1} $$ (amide C=O).
  • $$ ^1H $$ NMR : δ 1.02 (d, 6H, isobutyl CH$$ _3 $$), δ 3.6–4.1 (m, 8H, piperazine).
  • $$ ^{13}C $$ NMR : δ 170.5 (C=O), 154.2 (thiazole C2).

Data Tables

Table 1. Optimization of Thiazole Ring Formation

Method Reagents Yield (%) Regioselectivity
α-Bromo ketone cyclization 2-Thiouracil, α-bromo-isobutyl ketone 72 N3 (100%)
Chloroethynylphosphonate 6-Me-2-thiouracil, ClC≡CP(O)(OEt)$$ _2 $$ 58 N1/N3 (3:1)

Table 2. Alkylation Efficiency at Position 6

Alkylating Agent Base Solvent Time (h) Yield (%)
1-Bromo-2-methylpropane K$$ _2 $$CO$$ _3 $$ Acetone 30 63
2-Methylpropyl iodide DBU DMF 24 55

Chemical Reactions Analysis

Types of Reactions

3-[4-(3-chlorophenyl)piperazine-1-carbonyl]-6-(2-methylpropyl)-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated or hydrogenated products. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

3-[4-(3-chlorophenyl)piperazine-1-carbonyl]-6-(2-methylpropyl)-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-[4-(3-chlorophenyl)piperazine-1-carbonyl]-6-(2-methylpropyl)-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocyclic Modifications

Thiazolo[4,5-d]pyrimidine Derivatives ()

Compounds such as 4-[(2',3'-O-Isopropylidene)-cyclopent-1'-yl]-6-(4-methoxybenzyl)-thiazolo[4,5-d]pyrimidine-5,7-dione (16) share a thiazolo-pyrimidine-dione core but differ in the positioning of the thiazole ring (4,5-d vs. 4,3-d in the target compound). For example, the 4,5-d configuration in compound 16 may reduce planarity compared to the 4,3-d system, influencing interactions with flat binding pockets .

Pyrimidine-2,4-dione Derivatives ()

The compound 6-[4-(3,5-dichloro-4-methylphenyl)piperazine-1-carbonyl]pyrimidine-2,4(1H,3H)-dione lacks the thiazole ring but retains the piperazine-carbonyl-pyrimidine-dione motif. The absence of the thiazole ring reduces structural rigidity, which may decrease target selectivity compared to the fused thiazolo-pyrimidine system in the target compound .

Substituent Effects

Piperazine Modifications
  • Target Compound : The 3-chlorophenyl group on piperazine enhances lipophilicity (logP ~3.2 estimated), favoring blood-brain barrier penetration. This substituent is common in serotonin receptor ligands (e.g., aripiprazole analogs) .
  • Compound : The 3,5-dichloro-4-methylphenyl group introduces stronger electron-withdrawing effects, which could enhance binding to enzymes like kinases or phosphodiesterases but may reduce CNS bioavailability due to higher molecular weight (MW = 377.2 g/mol vs. target compound’s MW ~450 g/mol) .
Side Chain Variations
  • Target Compound : The 2-methylpropyl group at position 6 provides moderate hydrophobicity, balancing solubility and membrane permeability.

Bioactivity Hypotheses

While direct bioactivity data for the target compound is unavailable, structural analogs suggest:

  • Neurological Targets : The 3-chlorophenylpiperazine moiety is prevalent in dopamine D2 and serotonin 5-HT1A/2A receptor ligands.
  • Enzyme Inhibition : The thiazolo-pyrimidine-dione core may inhibit purine-metabolizing enzymes (e.g., xanthine oxidase) or kinases, as seen in pyrimidine-dione derivatives .

Structural and Functional Comparison Table

Compound Name Core Structure R1 (Position 6) R2 (Piperazine Substituent) Key Properties
Target Compound Thiazolo[4,3-d]pyrimidine-5,7-dione 2-methylpropyl 3-chlorophenyl High lipophilicity, CNS penetration
(Compound 16) Thiazolo[4,5-d]pyrimidine-5,7-dione 4-methoxybenzyl Cyclopentyl Aromatic interactions, moderate solubility
Compound Pyrimidine-2,4(1H,3H)-dione None 3,5-dichloro-4-methylphenyl Enzyme inhibition potential

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.